molecular formula C16H17N3O4S B2388552 4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2379993-36-7

4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2388552
CAS No.: 2379993-36-7
M. Wt: 347.39
InChI Key: ZGFYYVHOSMPQQZ-UHFFFAOYSA-N
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Description

4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a dioxopiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the final product. Key steps may include:

    Formation of the furan and thiophene rings: These can be synthesized through various methods, such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

    Coupling reactions: The furan and thiophene intermediates are coupled using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.

    Formation of the dioxopiperazine ring: This step involves cyclization reactions, often using reagents like phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with Pd/C

    Substitution: Halogens (Br2, Cl2), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may lead to fully saturated piperazine derivatives.

Scientific Research Applications

4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The unique electronic properties of the furan and thiophene rings make this compound useful in the development of organic semiconductors and conductive polymers.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
  • 4-Ethyl-N-[[4-(furan-3-yl)thiophen-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide

Uniqueness

The uniqueness of 4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide lies in its specific arrangement of functional groups, which confer distinct electronic and steric properties. This makes it particularly effective in certain applications, such as selective enzyme inhibition and specific receptor binding, compared to its analogs.

Properties

IUPAC Name

4-ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-2-18-4-5-19(15(21)14(18)20)16(22)17-8-13-7-12(10-24-13)11-3-6-23-9-11/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFYYVHOSMPQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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